molecular formula C16H28N2O3 B14224743 2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 827616-00-2

2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid

Cat. No.: B14224743
CAS No.: 827616-00-2
M. Wt: 296.40 g/mol
InChI Key: UZRVBKUGADMUMR-CYBMUJFWSA-N
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Description

2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes an oxazole ring substituted with an aminoundecyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

    Introduction of the Aminoundecyl Group: The aminoundecyl group can be introduced via nucleophilic substitution reactions, where an appropriate alkyl halide reacts with an amine.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoundecyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The aminoundecyl group can interact with enzymes or receptors, modulating their activity. The oxazole ring and carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1R)-1-aminoethyl]-5-methyl-1,3-oxazole-4-carboxylic acid
  • 2-[(1R)-1-aminopropyl]-5-methyl-1,3-oxazole-4-carboxylic acid
  • 2-[(1R)-1-aminobutyl]-5-methyl-1,3-oxazole-4-carboxylic acid

Uniqueness

2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid is unique due to its longer aminoundecyl chain, which can impart different physicochemical properties and biological activities compared to its shorter-chain analogs. This uniqueness makes it a valuable compound for specific applications where longer alkyl chains are advantageous.

Properties

CAS No.

827616-00-2

Molecular Formula

C16H28N2O3

Molecular Weight

296.40 g/mol

IUPAC Name

2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C16H28N2O3/c1-3-4-5-6-7-8-9-10-11-13(17)15-18-14(16(19)20)12(2)21-15/h13H,3-11,17H2,1-2H3,(H,19,20)/t13-/m1/s1

InChI Key

UZRVBKUGADMUMR-CYBMUJFWSA-N

Isomeric SMILES

CCCCCCCCCC[C@H](C1=NC(=C(O1)C)C(=O)O)N

Canonical SMILES

CCCCCCCCCCC(C1=NC(=C(O1)C)C(=O)O)N

Origin of Product

United States

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